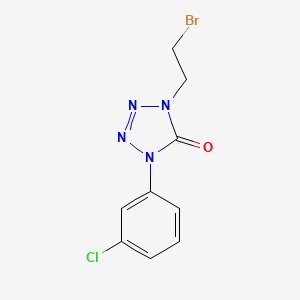![molecular formula C16H29N3O2S B5570732 ethyl [8-(1,1-dimethylpropyl)-3-thioxo-1,2,4-triazaspiro[4.5]dec-2-yl]acetate](/img/structure/B5570732.png)
ethyl [8-(1,1-dimethylpropyl)-3-thioxo-1,2,4-triazaspiro[4.5]dec-2-yl]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds closely related to ethyl [8-(1,1-dimethylpropyl)-3-thioxo-1,2,4-triazaspiro[4.5]dec-2-yl]acetate involves multi-step reactions that typically start with the construction of the 1,2,4-triazole core followed by the introduction of substituents through various organic synthesis methods. For instance, the synthesis of ethyl 2-(3-methyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-4-yl)acetate and similar compounds demonstrates the importance of achieving the desired structural framework through carefully planned reaction sequences, often involving cyclization and sulfanylidene insertion steps (Karczmarzyk et al., 2012).
Molecular Structure Analysis
The molecular structure of related compounds, such as ethyl 2-(3-methyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-4-yl)acetate, reveals a planar 1,2,4-triazoline ring and an almost planar ethyl acetate substituent, indicating a significant degree of structural rigidity and potential for specific molecular interactions. The crystal structure analysis often highlights the presence of hydrogen bonds forming chains or networks, stabilizing the molecular conformation and influencing the compound's physical and chemical properties (Karczmarzyk et al., 2012).
Chemical Reactions and Properties
Compounds within this chemical family undergo various chemical reactions, including cyclization, substitution, and rearrangement, contributing to the synthesis of diverse derivatives with potential biological activity. For example, the synthesis of novel 1,2,4-triazine derivatives showcases the chemical versatility of the core structure, allowing for the development of compounds with significant neuroprotective activity (Kucukkilinc et al., 2017).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are closely related to their molecular structure. Detailed crystallographic studies provide insights into the arrangement of molecules in the solid state, highlighting the role of intermolecular interactions in determining the material's physical properties.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological targets, are influenced by the specific functional groups present in the compound. Research into similar compounds reveals a broad range of biological activities, from antimicrobial to neuroprotective effects, suggesting the potential utility of these molecules in various applications (Kucukkilinc et al., 2017).
科学的研究の応用
Synthesis and Neuroprotective Activity
A study by Kucukkilinc et al. (2017) synthesized a series of 1,2,4-triazine derivatives, including compounds with structural similarities to ethyl [8-(1,1-dimethylpropyl)-3-thioxo-1,2,4-triazaspiro[4.5]dec-2-yl]acetate. These compounds exhibited significant neuroprotective activity against H2O2 and β-amyloid-induced toxicity in neuronal cells, highlighting their potential in treating neurodegenerative diseases (Kucukkilinc et al., 2017).
Structural Characterization
Research conducted by Karczmarzyk et al. (2012) focused on the structural characterization of a 1,2,4-triazoline derivative, which is closely related to the chemical structure of interest. This study provided detailed insights into the molecular configuration and potential reactivity of such compounds (Karczmarzyk et al., 2012).
Anticancer Potential
Riadi et al. (2021) explored the synthesis and biological evaluation of a new quinazolinone-based derivative, demonstrating potent inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases. This suggests a promising avenue for anticancer drug development using structurally related compounds (Riadi et al., 2021).
Ring Transformation Studies
Kato et al. (1981) investigated the ring transformation of 5-oxo-4-oxaspiro[2.3]hexanes, contributing to the understanding of chemical reactions that can modify the core structure of compounds similar to ethyl [8-(1,1-dimethylpropyl)-3-thioxo-1,2,4-triazaspiro[4.5]dec-2-yl]acetate. This research is vital for the development of new synthetic routes and derivatives (Kato et al., 1981).
Antimicrobial and Antitumor Activities
Demirbas et al. (2004) synthesized triazole derivatives showing antimicrobial activity against various microorganisms and antitumor activity towards breast cancer. This study underscores the potential of structurally similar compounds for therapeutic applications (Demirbas et al., 2004).
Nonlinear Optical Material Research
Kagawa et al. (1994) focused on the growth and characterization of a new organic nonlinear optical material, showcasing the potential of related compounds in the development of optical devices (Kagawa et al., 1994).
作用機序
将来の方向性
特性
IUPAC Name |
ethyl 2-[8-(2-methylbutan-2-yl)-3-sulfanylidene-1,2,4-triazaspiro[4.5]decan-2-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N3O2S/c1-5-15(3,4)12-7-9-16(10-8-12)17-14(22)19(18-16)11-13(20)21-6-2/h12,18H,5-11H2,1-4H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCQNTGALEHWUOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1CCC2(CC1)NC(=S)N(N2)CC(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl [8-(2-methylbutan-2-yl)-3-thioxo-1,2,4-triazaspiro[4.5]dec-2-yl]acetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzaldehyde oxime](/img/structure/B5570669.png)

![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[4-(dimethylamino)benzylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B5570682.png)
![1-{2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)azetidin-1-yl]-2-oxoethyl}-3-(trifluoromethyl)pyridin-2(1H)-one](/img/structure/B5570684.png)
![N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-2-(2-methyl-4-oxoquinolin-1(4H)-yl)acetamide](/img/structure/B5570691.png)
![5-(2-methylphenyl)-4-[(3-phenoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5570700.png)
![2-chloro-N-[(4-methyl-1-piperidinyl)carbonothioyl]benzamide](/img/structure/B5570706.png)
![1-(2-amino-2-oxoethyl)-N-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)methyl]-3-piperidinecarboxamide](/img/structure/B5570711.png)




![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde oxime](/img/structure/B5570756.png)